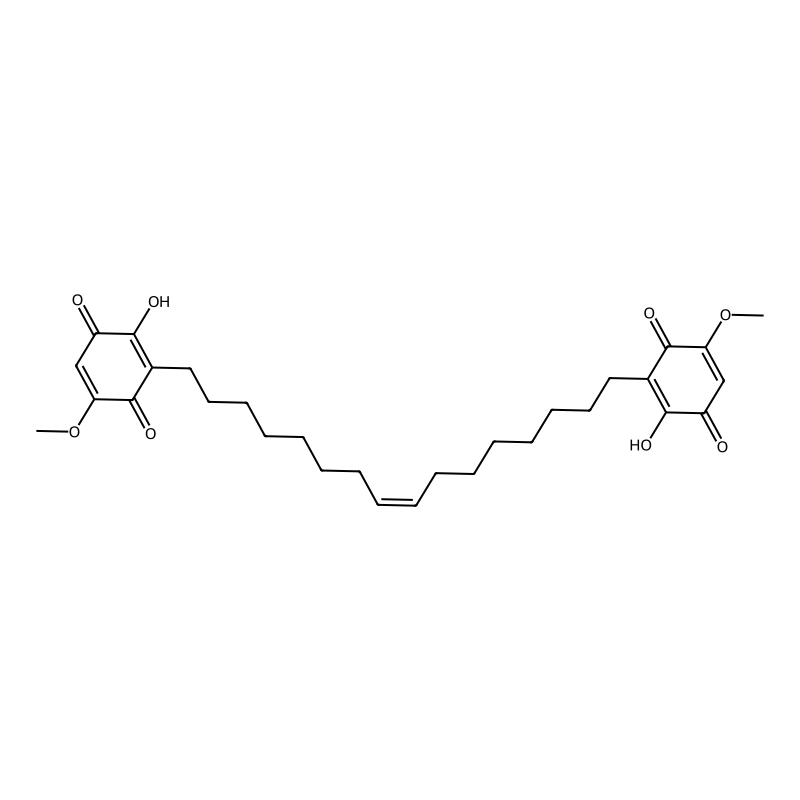

Ardisiaquinone A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Ardisiaquinone A (CAS: 18799-05-8) is a naturally occurring dimeric alkylbenzoquinone characterized by two 1,4-benzoquinone units linked via a long hydrocarbon chain [1]. In biochemical and pharmacological procurement, it is primarily sourced as a highly potent, selective inhibitor of 5-lipoxygenase (5-LOX) and a specialized probe for mitochondrial respiration assays [2]. Unlike crude botanical extracts or generic monomeric benzoquinones, purified Ardisiaquinone A provides a defined structural baseline for evaluating leukotriene-mediated inflammatory pathways and ischemia-reperfusion models, offering a reliable, quantifiable standard for in vitro and in vivo laboratory workflows [2].

Research Fit

Substituting Ardisiaquinone A with closely related analogs, such as Ardisiaquinone B or monomeric embelin, fundamentally alters assay outcomes and compromises reproducibility. In mitochondrial respiration models, Ardisiaquinone A uniquely inhibits both State-3 and State-4 respiration at baseline concentrations, whereas Ardisiaquinone B specifically inhibits State-3 and only affects State-4 at artificially high concentrations [1]. Furthermore, while many plant-derived benzoquinones act as dual COX/LOX inhibitors, Ardisiaquinone A demonstrates high selectivity for 5-LOX over COX-2, preventing the confounding cross-pathway interference common with generic botanical substitutes [2]. Consequently, buyers must procure the exact 'A' analog to maintain strict control over organelle-level and enzymatic specificity.

Substitution Risk

Differential Inhibition of Mitochondrial State-3 and State-4 Respiration

In assays utilizing intact rat liver mitochondria, Ardisiaquinone A demonstrates simultaneous inhibition of both State-3 and State-4 respiration at baseline dosing. In contrast, its closest structural analog, Ardisiaquinone B, exhibits specific inhibition of State-3 respiration, requiring significantly higher concentrations to induce State-4 inhibition [1].

| Evidence Dimension | Mitochondrial respiration inhibition profile |

| Target Compound Data | Inhibits both State-3 and State-4 at baseline |

| Comparator Or Baseline | Ardisiaquinone B (Inhibits only State-3 at baseline) |

| Quantified Difference | Qualitative shift in State-4 inhibition threshold |

| Conditions | Intact rat liver mitochondria assay |

Essential for researchers selecting specific benzoquinone probes for targeted mitochondrial uncoupling and respiration studies.

Superior In Vivo 5-LOX Inhibition in Ischemia-Reperfusion Models

In a rat model of hepatic ischemia-reperfusion (I/R) injury, Ardisiaquinone A dose-dependently prevented the increase in leukotriene B4 (LTB4) with an ID50 of 0.645 mg/kg. This demonstrates a slightly higher in vivo potency than the commercial reference 5-LOX inhibitor AA-861, which required an ID50 of 0.728 mg/kg to achieve the same effect [1].

| Evidence Dimension | Inhibition of LTB4 increase (ID50) |

| Target Compound Data | ID50 = 0.645 mg/kg |

| Comparator Or Baseline | AA-861 (ID50 = 0.728 mg/kg) |

| Quantified Difference | 11.4% lower ID50 (higher potency) than the reference standard |

| Conditions | Hepatic ischemia-reperfusion (I/R) injury model in rats |

Validates the compound as a highly potent, procurement-ready alternative to standard synthetic 5-LOX inhibitors for in vivo inflammatory models.

High Selectivity for 5-LOX Over COX-2 Pathways

Ardisiaquinone A exhibits potent 5-LOX inhibition (IC50 = 5.56 µM in mast cell assays) while demonstrating exceptionally weak activity against COX-2 (IC50 = 43 µM) [REFS-3, REFS-4]. This ~8-fold selectivity window distinguishes it from many other naturally occurring benzoquinones that act as confounding dual inhibitors.

| Evidence Dimension | Enzyme selectivity (5-LOX vs COX-2 IC50) |

| Target Compound Data | 5-LOX IC50 = 5.56 µM; COX-2 IC50 = 43 µM |

| Comparator Or Baseline | Dual-inhibitor botanical benzoquinones (baseline) |

| Quantified Difference | ~8-fold selectivity for 5-LOX over COX-2 |

| Conditions | In vitro enzymatic and rat peritoneal mast cell assays |

Ensures that inflammatory pathway studies are not confounded by dual COX/LOX inhibition, improving assay specificity.

Favorable Cytotoxicity Profile for In Vitro Dosing

When evaluated against A549 lung cancer cells, Ardisiaquinone A exhibited an IC50 of 55.7 µM, demonstrating lower baseline cytotoxicity compared to Ardisiaquinone B (IC50 = 44.2 µM) [1]. This provides a wider therapeutic window for conducting cell-based anti-inflammatory assays before cell viability is compromised.

| Evidence Dimension | Cytotoxicity (A549 cell line IC50) |

| Target Compound Data | IC50 = 55.7 µM |

| Comparator Or Baseline | Ardisiaquinone B (IC50 = 44.2 µM) |

| Quantified Difference | 26% higher IC50 (lower cytotoxicity) than Ardisiaquinone B |

| Conditions | A549 cell line MTT assay |

Allows for higher dosing concentrations in cell-based assays, expanding the usable experimental window.

Mitochondrial Respiration and Uncoupling Assays

Ardisiaquinone A is the precise chemical choice for isolated organelle studies requiring simultaneous baseline inhibition of both State-3 and State-4 mitochondrial respiration, a profile not shared by its 'B' analog [2].

Leukotriene-Mediated Inflammation and Ischemia Models

Due to its validated in vivo potency (ID50 = 0.645 mg/kg), this compound serves as a premium reference standard in hepatic ischemia-reperfusion models and mast cell degranulation assays, outperforming conventional synthetic inhibitors like AA-861 [1].

Selective 5-Lipoxygenase Pathway Elucidation

In complex cellular assays where cyclooxygenase (COX) interference must be strictly avoided, Ardisiaquinone A provides an ~8-fold selectivity for 5-LOX over COX-2, making it an ideal procurement choice for targeted arachidonic acid cascade mapping [1].

Application Fit Matrix

References

- [1] Protective Effect of the 5-Lipoxygenase Inhibitor Ardisiaquinone A on Hepatic Ischemia-Reperfusion Injury in Rats. Planta Med, 2005.

- [2] Biochemical Studies on Benzoquinone Derivatives. V. Structure-Activity Relationship between Benzoquinone Derivatives and Effects on the Mitochondrial Respiration. Chem. Pharm. Bull., 1968.

XLogP3

Explore Compound Types